N-allyldecylamine
Description
Contextualization within Decylamine (B41302) and Allylamine (B125299) Chemical Space
N-allyldecylamine occupies a specific niche within the broader chemical space of amines by bridging the properties of its parent molecules, decylamine and allylamine. Decylamine is a primary amine characterized by its long, saturated ten-carbon chain, which contributes to its surfactant-like properties and its use in forming hydrophobic surface films and in the synthesis of long-chain derivatives. nih.gov Allylamine, on the other hand, is a primary amine containing a reactive carbon-carbon double bond adjacent to the amino group. This unsaturation makes it a valuable monomer and a building block for introducing functionality through reactions at the double bond.
This compound, with the formula C13H27N, combines these attributes. It possesses the long hydrophobic tail of decylamine and the reactive allyl functionality of allylamine. This dual character allows it to act as a molecular linker, capable of interacting with nonpolar environments while also being available for further chemical modification at the allyl position. The nitrogen atom, being a secondary amine, also retains its nucleophilic character and can participate in various chemical reactions.
Significance as a Building Block in Organic and Polymer Synthesis
The bifunctional nature of this compound makes it a versatile building block in both organic and polymer synthesis. The allyl group is particularly significant as it can undergo a variety of transformations.
In organic synthesis , the allyl group can participate in:
Addition Reactions: The double bond can be functionalized through halogenation, hydrohalogenation, and epoxidation, leading to a variety of substituted decylamine derivatives.
Palladium-Catalyzed Reactions: The allyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Heterocycle Synthesis: N-allylamines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, such as β-lactams, through reactions like oxidative carbonylation. rsc.org
In polymer synthesis , this compound can be considered a functional monomer. While research on the direct polymerization of this compound is not extensively documented, the polymerization of related diallylamine (B93489) compounds is well-studied. chemrxiv.orgmdpi.com These studies indicate that diallylamines can undergo radical polymerization to form polymers containing cyclic repeating units. By analogy, this compound could potentially be used to:
Synthesize Functional Polymers: Incorporating this compound into a polymer backbone would introduce a long alkyl chain as a pendant group, which could significantly modify the polymer's physical properties, such as its solubility, thermal stability, and hydrophobicity.
Surface Modification: The long decyl chain makes this compound suitable for modifying surfaces to impart hydrophobicity. For instance, long-chain amines have been used to functionalize graphene oxide and carbon nanotubes. nih.gov
Overview of Current Research Trajectories Involving this compound
Specific research focusing exclusively on this compound is limited. However, broader research trends in related areas suggest potential applications and future research directions for this compound.
Current research on long-chain functionalized amines is active in the field of materials science. Studies have demonstrated the use of long-chain amines for the surface functionalization of nanomaterials like graphene and carbon nanotubes to enhance their dispersibility in organic solvents and to tailor their surface properties for specific applications, such as in composites and biomedical devices. nih.govresearchgate.net
The development of functional polymers is another relevant research area. There is a continuous search for new monomers that can impart specific functionalities to polymers. The ability of this compound to introduce both a long alkyl chain and a reactive allyl group makes it a candidate for the synthesis of polymers with tunable properties for applications in coatings, adhesives, and drug delivery systems. nih.gov
Furthermore, advances in catalytic synthesis provide new avenues for utilizing allylic amines. For example, recent developments in palladium-catalyzed allylic amination and dehydrative allylation offer efficient methods for the synthesis of complex amines from simpler precursors, highlighting the synthetic utility of the allylamine moiety. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H27N |
| Molecular Weight | 197.36 g/mol |
| Normal Boiling Point | 509.3 K |
| LogP (Octanol/Water Partition Coefficient) | 4.8 |
| McGowan's Characteristic Volume (McVol) | 190.9 ml/mol |
This data is sourced from Cheméo. chemrxiv.org
Summary of Research Findings on Related Compounds
| Compound Class | Research Focus | Key Findings | Potential Relevance to this compound |
| Diallylamine Compounds | Radical Polymerization | Can be polymerized to high-molecular-weight polymers under controlled conditions, often forming cyclic structures. chemrxiv.orgmdpi.com | Suggests the potential of this compound as a monomer for creating functional polymers with long alkyl side chains. |
| Long-Chain Aliphatic Amines | Surface Functionalization of Nanomaterials | Covalently grafting long-chain amines onto graphene oxide or carbon nanotubes alters their surface energy and solubility. nih.govresearchgate.net | Indicates that this compound could be used to modify surfaces, imparting both hydrophobicity and a reactive handle (the allyl group). |
| N-Allylamines | Synthesis of β-Lactams | Palladium-catalyzed oxidative carbonylation of N-allylamines provides a route to α-methylene-β-lactams. rsc.org | Demonstrates a specific synthetic application where this compound could serve as a precursor to complex heterocyclic structures. |
| Allylic Alcohols and Amines | Dehydrative Allylation | Solid acid catalysts can facilitate the direct synthesis of allylic amines from allylic alcohols and amines. nih.gov | Provides a potential synthetic route for this compound itself. |
Structure
3D Structure
Properties
CAS No. |
92162-19-1 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-prop-2-enyldecan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4,14H,2-3,5-13H2,1H3 |
InChI Key |
USGYNNGHZHARJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNCC=C |
Canonical SMILES |
CCCCCCCCCCNCC=C |
Other CAS No. |
92162-19-1 |
Origin of Product |
United States |
Synthetic Methodologies for N Allyldecylamine
Alkylation Routes for Primary Amine Derivatization
Alkylation of primary amines, such as allylamine (B125299), with a suitable alkylating agent is a common pathway to secondary amines.
Preparation from Halogenated Alkanes and Allylamine
A direct method for synthesizing N-allyldecylamine involves the nucleophilic substitution reaction between allylamine and a decyl halide, most commonly 1-bromodecane (B1670165) or 1-chlorodecane. This reaction typically requires a base to scavenge the hydrohalic acid produced and a solvent.
For instance, the reaction of allylamine with 1-bromodecane in the presence of a base like potassium carbonate (K₂CO₃) in a polar solvent such as acetonitrile (B52724) or toluene (B28343) can yield this compound. The reaction conditions, including temperature and reaction time, are crucial for achieving good yields and minimizing side products, such as the tertiary amine (N,N-diallyldecylamine or N,N-didecylallylamine) or quaternary ammonium (B1175870) salts.
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing the reaction conditions is vital for maximizing the yield and purity of this compound. Key parameters include:
Base: The choice of base influences the reaction rate and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. Stronger bases might lead to undesired side reactions.
Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or toluene are often employed. The solvent choice can affect the solubility of reactants and intermediates, as well as the reaction rate. Toluene has been noted as an effective solvent for related N-alkylation reactions acs.org.
Temperature: Elevated temperatures generally increase reaction rates. For less reactive alkyl halides, temperatures between 55-60 °C might be required lookchem.com. However, excessively high temperatures can lead to increased formation of byproducts.
Reagent Stoichiometry: The molar ratio of allylamine to decyl halide is important. Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can promote dialkylation. Conversely, using an excess of the amine can help suppress dialkylation.
Research into optimizing N-alkylation reactions, while not always specific to this compound, indicates that factors like solvent, base, temperature, and catalyst loading significantly impact yield acs.org. For example, studies on similar alkylations have shown that K₂CO₃ is often an effective base, and toluene can be a preferred solvent acs.org.
Alternative Synthetic Pathways
Beyond direct alkylation, other methods can be employed for the synthesis of this compound.
Reductive Amination Strategies
Reductive amination offers a controlled route to secondary amines by reacting a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced. For this compound, this would involve the reaction of decanal (B1670006) with allylamine in the presence of a reducing agent.
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation masterorganicchemistry.comharvard.edulibretexts.orgwikipedia.orgjocpr.com. This method is advantageous as it typically avoids the overalkylation issues often encountered in direct alkylation of amines with alkyl halides masterorganicchemistry.comharvard.edu. The reaction proceeds in a one-pot manner, where the imine intermediate is reduced in situ wikipedia.org.
Olefin Functionalization Approaches
Compound List
this compound
Allylamine
1-Bromodecane
1-Chlorodecane
Decanal
Decene
Chemical Reactivity and Derivatization of N Allyldecylamine
Reactivity of the Allyl Moiety
The allyl group, characterized by the structural formula -CH₂-CH=CH₂, is a highly reactive functional group. wikipedia.org Its reactivity stems from the presence of a carbon-carbon double bond and the adjacent allylic position, which exhibits unique properties. wikipedia.org The C-H bonds at the allylic site are weaker than typical sp³ C-H bonds, making them more susceptible to reactions. wikipedia.org
The π-bond of the alkene in the allyl group serves as a nucleophile, readily reacting with electrophiles. youtube.comyoutube.com In these electrophilic addition reactions, the double bond is broken, and two new sigma bonds are formed. libretexts.org
A common example is the addition of hydrogen halides (HX), such as HBr. The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. youtube.com The subsequent attack by the halide ion yields the final product.
Another key electrophilic addition is halogenation, for instance, with bromine (Br₂). This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.org If the reaction is carried out in the presence of water, a halohydrin is formed, where a hydroxyl group and a halogen are added across the double bond. libretexts.org
Table 1: Examples of Electrophilic Addition Reactions on the Allyl Moiety of N-Allyldecylamine
| Reaction Type | Reagent(s) | Intermediate | Product Structure |
|---|---|---|---|
| Hydrohalogenation | HBr | Secondary Carbocation | 2-bromo-1-(decylamino)propane |
| Halogenation | Br₂ | Cyclic Bromonium Ion | 1-(decylamino)-2,3-dibromopropane |
| Halohydrin Formation | Br₂ / H₂O | Cyclic Bromonium Ion | 1-(decylamino)-3-bromo-2-propanol |
Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). libretexts.orgharvard.edu Cross-metathesis, an intermolecular variant, involves the reaction between two different alkenes to create new alkene products. masterorganicchemistry.comsigmaaldrich.com
This compound can participate in cross-metathesis reactions with other olefins. For example, reacting this compound with a terminal alkene in the presence of a Grubbs' catalyst would result in the formation of a new, longer-chain alkene, with ethylene (B1197577) as a byproduct. libretexts.org The geometry of the resulting double bond (E/Z isomerism) can be influenced by the choice of catalyst and reaction conditions. masterorganicchemistry.com This reaction is a highly efficient method for C-C bond formation under relatively mild conditions. sigmaaldrich.com
The allyl group is susceptible to radical reactions, primarily due to the relatively weak C-H bonds at the allylic position (the carbon adjacent to the double bond). wikipedia.orgyoutube.com Abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized allyl radical. youtube.com
One notable reaction is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, and the resulting allyl radical then reacts with Br₂ (present in low concentrations) to form the allylic bromide. youtube.com
Furthermore, radical additions can occur across the double bond. For instance, under specific conditions, HBr can add to the alkene via a radical mechanism, which follows an anti-Markovnikov regioselectivity. This process is typically initiated by peroxides.
Visible-light photoredox catalysis has also emerged as a mild and efficient way to generate nitrogen-centered radicals which can undergo various transformations. nih.govrsc.org While specific studies on this compound may be limited, the principles suggest that both the nitrogen and the allyl group could be involved in complex radical-mediated cyclization or addition reactions. manchester.ac.uk
Reactivity of the Secondary Amine Functionality
The secondary amine group in this compound is a key functional handle, characterized by its nucleophilicity and the presence of an active hydrogen atom. This allows for a variety of derivatization reactions, including alkylation, acylation, and the introduction of protecting groups. bath.ac.ukwikipedia.org
N-Alkylation is the process of adding an alkyl group to the nitrogen atom. As a secondary amine, this compound can be alkylated to form a tertiary amine. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution (S_N2) reaction. researchgate.net However, this method can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt. researchgate.net Alternative methods, such as reductive amination with aldehydes or ketones, or using alcohols as alkylating agents with appropriate catalysts, can offer greater control and selectivity. rsc.orgrsc.org
N-Acylation is a fundamental reaction for forming amides, which are prevalent in biologically active molecules and materials. bath.ac.ukmdpi.com this compound can be readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides. orientjchem.orgresearchgate.net These reactions are generally efficient and provide a stable amide product. This transformation is also commonly used to protect the amine group during multi-step syntheses. researchgate.net Greener approaches using catalysts or alternative acylating agents have also been developed to avoid the drawbacks of traditional reagents. mdpi.comnih.gov
Table 2: Common N-Alkylation and N-Acylation Reactions for this compound
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Alkylation | Benzyl Bromide (BnBr) | Tertiary Amine |
| Reductive Amination | Acetone / NaBH₃CN | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Amide |
In peptide synthesis and other complex organic syntheses, it is often necessary to temporarily block the reactivity of the amine group. This is achieved by introducing a protecting group. The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis. nih.gov
This compound can be protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. This reaction yields N-FMOC-N-allyldecylamine . The Fmoc group is stable to many reaction conditions but can be readily removed by treatment with a mild base, such as piperidine. The synthesis of Fmoc-protected N-alkylated amino acids is a well-established strategy for incorporating these units into peptides to enhance their properties. nih.goviris-biotech.de
Exploration of New Reaction Pathways and Functionalizations
The dual functionality of this compound, comprising a nucleophilic secondary amine and an electrophilic allyl group, makes it an ideal candidate for a variety of chemical transformations. Researchers have been investigating novel catalytic systems to unlock new avenues for its derivatization, aiming to construct more complex molecular architectures with potential applications in materials science and medicinal chemistry.
One of the promising new pathways for the functionalization of this compound is through catalytic hydroamination . This atom-economical reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond. While intermolecular hydroamination of alkenes is a well-established process, the intramolecular version offers a direct route to cyclic amines. For substrates like this compound, this can lead to the formation of substituted pyrrolidines, a common motif in many biologically active compounds.
Recent studies have shown the potential of iridium and rhodium catalysts in directed hydroamination reactions. For instance, research on analogous long-chain N-allylamines, such as N-allyloctan-1-amine, has demonstrated near-quantitative yields in intermolecular hydroamination reactions, highlighting the high reactivity of the terminal olefin in these systems. These findings suggest that this compound would be an excellent substrate for similar transformations, leading to valuable 1,2-diamine products.
Another significant area of exploration is the use of multicomponent reactions (MCRs) . MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, often with high efficiency and atom economy. The development of nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides has opened up new possibilities for the synthesis of diverse allylic amines. While direct experimental data on this compound in these specific MCRs is not yet widely published, the general success of this methodology with various alkenes suggests its applicability. This approach could enable the one-pot synthesis of complex, functionally diverse molecules starting from this compound, an aldehyde, and an amide, thereby rapidly increasing molecular diversity.
The synthesis of heterocyclic structures from this compound and its derivatives is another active area of research. For example, tandem cyclization reactions, where multiple bond-forming events occur in a single synthetic operation, are being explored. Copper-catalyzed tandem cyclization reactions of related N-acyl enamines have been shown to produce substituted pyridines. This suggests a potential pathway where this compound could be first acylated and then subjected to similar cyclization conditions to yield novel heterocyclic compounds.
While specific data tables for the functionalization of this compound are emerging as research in this specific area progresses, the general reaction conditions and yields from analogous systems provide a strong indication of the potential of these new pathways. The table below summarizes the types of new reaction pathways being explored for allylic amines of this class.
| Reaction Type | Catalyst System (Example) | Potential Product from this compound |
| Catalytic Hydroamination | Iridium or Rhodium Complexes | N-decyl-1,2-diaminopropane derivatives |
| Multicomponent Coupling | Nickel/Lewis Acid | Complex allylic amines |
| Tandem Cyclization | Copper Catalysts | Substituted Pyridines (after N-acylation) |
The exploration of these novel reaction pathways for this compound is poised to significantly expand the library of accessible derivatives. The development of robust catalytic systems that can selectively functionalize either the allyl group or the amine, or engage both in tandem reactions, will be crucial for unlocking the full synthetic potential of this versatile building block. Future research will likely focus on providing detailed experimental data, including reaction optimization, substrate scope, and mechanistic insights for these promising transformations of this compound.
N Allyldecylamine As a Monomeric Unit in Polymer Chemistry
Incorporation into Polymeric Architectures
The dual functionality of N-allyldecylamine, comprising a reactive allyl group and a long hydrophobic decyl chain, enables its integration into various polymer structures through copolymerization and its participation in the formation of cross-linked networks.
This compound can be copolymerized with other monomers, such as allylamine (B125299), to create copolymers with tailored properties. The synthesis of such copolymers typically involves free radical polymerization. The reactivity ratios of the comonomers will dictate their distribution along the polymer chain, which can range from random to block-like arrangements.
The synthesis of poly(allylamine-co-N-allyldecylamine) can be achieved through solution polymerization using a radical initiator. The molar ratio of the monomers in the feed can be varied to control the degree of incorporation of the this compound units into the copolymer backbone. Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm the successful incorporation of both monomer units into the final copolymer.
Table 1: Illustrative Example of Monomer Feed Ratios for the Synthesis of Poly(allylamine-co-N-allyldecylamine)
| Sample ID | Mole % Allylamine in Feed | Mole % this compound in Feed | Resulting Copolymer Composition (Hypothetical) |
| PADA-90-10 | 90 | 10 | 92% Allylamine, 8% this compound |
| PADA-75-25 | 75 | 25 | 78% Allylamine, 22% this compound |
| PADA-50-50 | 50 | 50 | 55% Allylamine, 45% this compound |
Note: The data in this table is illustrative and represents a hypothetical outcome. Actual copolymer compositions would need to be determined experimentally.
The secondary amine group in the this compound unit can act as a reactive site for cross-linking reactions within a polymer network. This allows for the formation of three-dimensional polymer structures with enhanced mechanical properties and stability. Cross-linking can be achieved by reacting the amine groups with various cross-linking agents, such as epichlorohydrin, diisocyanates, or other bifunctional molecules. The extent of cross-linking can be controlled by the concentration of the cross-linking agent and the reaction conditions. The formation of a cross-linked network significantly alters the polymer's properties, transforming it from a soluble or thermoplastic material into an insoluble and thermoset one.
Influence of this compound on Polymer Structure and Properties
The incorporation of this compound into a polymer has a profound impact on its structure and resulting physicochemical properties. The long decyl chain and the secondary amine functionality are the primary contributors to these changes.
The most significant contribution of the this compound monomer is the introduction of a long C10 alkyl (decyl) chain. This aliphatic chain is highly nonpolar and therefore imparts a significant hydrophobic character to the polymer. The presence of these hydrophobic side chains can lead to a variety of effects:
Surface Modification: In heterogeneous systems, the hydrophobic decyl chains may orient themselves at the polymer-air or polymer-water interface, leading to a modification of the surface properties. This can result in surfaces with increased water contact angles, indicating greater hydrophobicity.
Micelle Formation: In aqueous environments, amphiphilic copolymers containing both hydrophilic (e.g., from allylamine) and hydrophobic (from this compound) segments may self-assemble into micellar structures.
Table 2: Expected Trend of Water Contact Angle with Increasing this compound Content in a Poly(allylamine) Copolymer Film
| % this compound in Copolymer (Hypothetical) | Expected Water Contact Angle (°) |
| 0 | 50-60 |
| 10 | 70-80 |
| 25 | 85-95 |
| 50 | >100 |
Note: This table illustrates an expected trend. Actual values would depend on the specific copolymer composition, surface preparation, and measurement conditions.
The secondary amine group of the this compound unit is basic and can be protonated in acidic to neutral conditions, resulting in a positive charge on the polymer chain. This makes polymers containing this compound cationic polyelectrolytes. The charge density of the polymer is a critical parameter that influences its behavior and applications.
The charge density of a copolymer of allylamine and this compound will depend on:
The molar ratio of the monomers: A higher proportion of amine-containing monomers will result in a higher potential charge density.
The pH of the solution: The degree of protonation of the amine groups is dependent on the pH. At low pH, most amine groups will be protonated, leading to a high positive charge density. As the pH increases towards the pKa of the amine, the degree of protonation and thus the charge density will decrease.
The presence of cationic sites is crucial for applications such as gene delivery, where the positively charged polymer can complex with negatively charged nucleic acids. It also plays a significant role in the interaction of the polymer with negatively charged surfaces and other biomolecules.
The introduction of the long, flexible decyl side chains can act as an internal plasticizer, increasing the segmental mobility of the polymer backbone and thus enhancing its flexibility. This can lead to a decrease in the glass transition temperature (Tg) of the polymer.
Analytical and Spectroscopic Characterization of N Allyldecylamine and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, functional groups, and connectivity.
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide distinct signals that correspond to the different hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy : This technique reveals the number of different types of protons, their chemical environment (indicated by chemical shift, δ), and the number of neighboring protons (through spin-spin splitting). For N-allyldecylamine, one would expect signals corresponding to:
The protons of the allyl group (CH₂=CH-CH₂-N-). These would include vinylic protons (around 5-6 ppm), allylic protons (around 3-4 ppm, adjacent to nitrogen), and the methylene (B1212753) protons adjacent to the nitrogen.
The protons of the decyl chain (-CH₂-CH₂-...-CH₃). These would typically appear as multiplets in the aliphatic region (around 0.8-1.5 ppm), with protons closer to the nitrogen potentially showing slightly different chemical shifts. The terminal methyl group (-CH₃) would appear as a triplet around 0.8-1.0 ppm.
The N-H proton, if present and observable, would typically appear as a broad singlet, its position being variable and dependent on solvent and concentration. However, as this compound is a secondary amine (R₂NH), it possesses one N-H proton.
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal.
The carbons of the allyl group (CH₂=CH-CH₂-N-) would be identifiable. The vinylic carbons (CH=CH₂) typically resonate in the range of 110-140 ppm. The methylene carbon attached to nitrogen (-CH₂-N-) would appear in the range of 40-60 ppm.
The carbons of the decyl chain would show signals characteristic of aliphatic carbons. The carbon directly attached to nitrogen (-CH₂-N-) would be in the 40-60 ppm range, followed by methylene carbons (-CH₂-) which typically appear between 20-35 ppm, and the terminal methyl group (-CH₃) around 10-15 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete assignment of the ¹³C NMR spectrum libretexts.orglibretexts.org.
Mass spectrometry is crucial for determining the molecular weight and providing insights into the molecular structure through fragmentation patterns.
Molecular Ion Peak : The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₁₃H₂₇N), the nominal molecular weight is approximately 197 g/mol . The presence of a peak at m/z 197 would confirm the molecular formula.
Fragmentation Patterns : Electron ionization (EI) typically causes fragmentation. For amines, alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway libretexts.orgmiamioh.edu. This would lead to fragments such as the loss of the allyl group or parts of the decyl chain. For instance, cleavage of the C-N bond could yield fragments related to the decyl cation or the allyldecylammonium cation. High-resolution mass spectrometry (HRMS) can determine the exact mass of ions, allowing for unambiguous determination of the elemental composition of the molecular ion and fragment ions, thus confirming the molecular formula with high accuracy youtube.combioanalysis-zone.com.
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
N-H Stretch : As a secondary amine, this compound is expected to show a single, medium-intensity band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration orgchemboulder.com.
C-N Stretch : Aliphatic C-N stretching vibrations typically appear as medium to weak bands in the range of 1250-1020 cm⁻¹ orgchemboulder.com.
C=C Stretch : The allyl group's double bond (C=C) would likely show a stretching vibration band around 1640-1680 cm⁻¹ vscht.czmaricopa.edu.
C-H Stretches : Aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), while the vinylic C-H stretches from the allyl group would appear slightly above 3000 cm⁻¹ (around 3010-3100 cm⁻¹) maricopa.edu.
UV-Vis spectroscopy is primarily used for detecting conjugated systems and chromophores. Simple aliphatic amines like this compound, which lack extensive conjugation or strong chromophores, typically show weak absorption in the far UV region (below 200 nm) due to π→σ* or n→σ* transitions msu.edumhlw.go.jpmvpsvktcollege.ac.in. The presence of the C=C double bond in the allyl group might lead to a weak n→π* or π→π* transition, potentially absorbing in the lower UV range (around 170-200 nm) msu.edumasterorganicchemistry.com.
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and separating it from impurities or byproducts.
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. It is widely used for determining the purity of organic substances birchbiotech.com.
Separation and Detection : In GC, the sample is vaporized and carried through a stationary phase within a column by a mobile phase (carrier gas). Components of the mixture separate based on their differential partitioning between the stationary and mobile phases, which is influenced by factors like boiling point, polarity, and molecular weight birchbiotech.combre.comnih.gov.
Purity Assessment : A GC analysis of this compound would typically involve injecting a small amount of the sample onto the GC column. The resulting chromatogram displays peaks corresponding to each separated component. The area under each peak is proportional to the amount of that component. By comparing the area of the this compound peak to the total area of all peaks (including any impurities), the purity of the sample can be calculated birchbiotech.com.
Retention Time : The time it takes for a compound to elute from the GC column (retention time) is characteristic under specific operating conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification, often in conjunction with a reference standard or mass spectrometry detector (GC-MS) nih.govgcms.czresearchgate.net. For this compound, specific retention times would be determined experimentally.
Compound List:
this compound
Biochemical and Natural Product Context of N Allyldecylamine
Discovery and Identification as a Microbial Metabolite
N-allyldecylamine has been identified as a component within the crude extracts of the endophytic fungus Phomopsis heveicola, which was isolated from the tropical medicinal plant Piper longum researchgate.netnih.gov. This identification occurred under experimental conditions where the fungus was treated with an epigenetic modifier. The molecular formula for this compound is C13H27N, and its molecular weight is approximately 197.36 g/mol nih.gov. In one study, it was detected with a relative abundance of 38% in fungal extracts treated with 25 µg/mL of valproic acid researchgate.netnih.gov.
Epigenetic modifiers are compounds that can alter gene expression without changing the underlying DNA sequence, often by influencing chromatin structure or DNA methylation nih.govmdpi.commdpi.commdpi.com. These modifiers have emerged as powerful tools to stimulate the production of secondary metabolites from microorganisms, including fungi, by activating silent or low-expressed biosynthetic gene clusters nih.govmdpi.commdpi.commdpi.com. Research has demonstrated that the application of epigenetic modifiers, such as valproic acid, to endophytic fungi can significantly impact the profile of secreted compounds researchgate.netnih.govmdpi.com. Specifically, the treatment of Phomopsis heveicola with valproic acid led to the detection of this compound in its extracts, indicating that epigenetic modulation can influence its production by this microorganism researchgate.netnih.gov. The study noted that different concentrations of valproic acid resulted in variations in the types and relative abundances of the detected compounds researchgate.netnih.govmdpi.com.
Biochemical Significance and Molecular Interactions (Non-Clinical)
Direct and detailed mechanistic studies specifically elucidating the de novo biological formation pathways of this compound within microbial systems are not extensively documented in the provided literature. While it has been identified as a component in the synthesis of the pharmaceutical agent colesevelam (B1170362) hydrochloride fda.govfda.govresearchgate.netwikipedia.orgglobalrph.comopenaccessjournals.comuc.ptnih.govfda.govnih.gov, this represents a role in a synthetic chemical process rather than a natural biological biosynthesis pathway.
Data Tables
Table 1: Compounds Identified in Phomopsis heveicola Extracts Treated with Valproic Acid
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance (%) | Context of Detection |
| Cyclopentadecanolide | C15H28O2 | - | 14% (at 25 µg/mL) | Identified in fungal extract with valproic acid |
| This compound | C13H27N | 197.36 | 38% (at 25 µg/mL) | Identified in fungal extract with valproic acid |
| Oxazole, 4-ethyl-4,5-dihydro-2-(2-hydroxyphenyl)- | C11H13NO2 | - | 55% (at 25 µg/mL) | Identified in fungal extract with valproic acid |
| Benzyl (B1604629) ethanoate | C9H10O2 | - | 48% (at 25 µg/mL) | Identified in fungal extract with valproic acid |
| Diphenan | C14H13NO2 | - | 24% (at 50 µg/mL) | Identified in fungal extract with valproic acid |
| Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | C14H16O5 | - | 37% (at 50 µg/mL) | Identified in fungal extract with valproic acid |
Note: Relative abundances are provided for specific concentrations as indicated in the source researchgate.netnih.gov.
Theoretical and Computational Studies of N Allyldecylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like N-allyldecylamine. nih.gov These calculations can determine various electronic properties that govern the molecule's behavior.
For a molecule like this compound, key properties of interest would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, with the nitrogen atom's lone pair of electrons expected to be a region of high electron density, making it a primary site for electrophilic attack.
While specific DFT studies on this compound are not available, research on other allylamines has demonstrated the utility of these methods. For instance, DFT calculations have been used to study the regioselective deprotonation of substituted allylamines, showing how electronic factors control which proton is most easily removed. nih.gov Similar studies on this compound would provide insight into its acid-base chemistry and its reactivity as a nucleophile.
Hypothetical Data Table for Electronic Properties (Illustrative Only)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |
| Charge on Nitrogen | -0.4 e | Indicates the partial charge on the nitrogen atom, highlighting its nucleophilic character. |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis
The long, flexible decyl chain of this compound allows it to adopt a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule's motion, researchers can explore its conformational landscape and identify the most stable (lowest energy) conformations. nih.gov
Conformational analysis involves studying how the molecule's energy changes as its bonds rotate. libretexts.org For this compound, key rotations would occur around the C-C single bonds of the decyl chain and the C-N bond. The interactions between the allyl group and the long alkyl chain would lead to various folded and extended conformations. Factors such as torsional strain (from eclipsing bonds) and steric hindrance (from bulky groups getting too close) determine the relative stability of these conformers. libretexts.org
An MD simulation of this compound in a solvent like water would reveal how the hydrophobic decyl chain and the more polar amine group interact with the surrounding environment, influencing its preferred shape. This information is crucial for understanding how the molecule might interact with other molecules or within a larger system, such as a polymer matrix.
Prediction of Chemical Properties and Reaction Pathways
Computational chemistry can predict various chemical properties and map out the most likely pathways for chemical reactions. nih.gov For this compound, this could include predicting its pKa (a measure of acidity/basicity), its reactivity in different types of reactions, and the mechanisms of those reactions.
The two main reactive sites in this compound are the nitrogen atom (a nucleophile) and the allyl group's double bond (which can undergo addition reactions). Computational models could be used to simulate reactions such as:
Protonation: The addition of a proton (H+) to the nitrogen atom, a fundamental step in its behavior in acidic conditions.
Alkylation/Acylation: The reaction of the nitrogen atom with electrophiles.
Addition to the double bond: Reactions like hydrogenation or halogenation of the allyl group.
By calculating the activation energies for different potential reaction steps, chemists can predict the most favorable reaction pathway. nih.gov For example, DFT calculations on other N-allylamines have been used to elucidate the mechanism of palladium-catalyzed carbonylation to form β-lactams, showing that a four-membered ring transition state is favorable. nih.gov Similar computational approaches could predict how this compound would behave in polymerization reactions, a key process for its incorporation into materials like Colesevelam (B1170362).
Computational Modeling of this compound within Polymeric Systems
This compound is known as a monomer used in the synthesis of Colesevelam, a cross-linked polyallylamine polymer. Computational modeling can provide insights into how the inclusion of this compound affects the structure and properties of the final polymer.
Simulations could model the polymerization process itself or, more commonly, study the properties of the resulting polymer. By incorporating this compound units into a simulated polymer chain, researchers could investigate:
Intermolecular Interactions: The non-covalent interactions (e.g., van der Waals forces) between the decyl chains of different monomer units, which would affect the polymer's density and morphology.
Binding Properties: How these hydrophobic domains, in conjunction with the cationic amine groups on the polymer backbone, contribute to the binding of target molecules like bile acids. The synergy between hydrophobic and electrostatic interactions is crucial for the function of bile acid sequestrants.
While general studies on polymeric bile acid sequestrants exist, specific computational models detailing the role and behavior of the this compound component at the atomic level are not described in the available literature.
Q & A
Q. Advanced: How can reaction kinetics and side-product formation be systematically analyzed during synthesis?
- Kinetic monitoring : Use in situ FTIR to track allyl bromide consumption (C-Br stretch at 550 cm) and optimize reaction time .
- Side-product identification : GC-MS analysis of crude mixtures to detect dibenzylamine byproducts (m/z 210–220) arising from over-alkylation. Mitigate via controlled reagent addition rates .
- Quantum mechanical modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Advanced: How can thermal decomposition hazards be assessed during scale-up reactions?
- DSC/TGA analysis : Determine decomposition onset temperature (e.g., >200°C) and identify gaseous byproducts (e.g., CO, NO) using FTIR-coupled TGA .
- Process safety testing : Conduct adiabatic calorimetry (e.g., ARC) to evaluate runaway reaction risks under scaled conditions .
Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Q. Advanced: How can conflicting solubility data (e.g., in polar vs. non-polar solvents) be resolved?
- Controlled solubility studies : Measure partition coefficients (log P) using shake-flask method with octanol/water. Replicate under standardized conditions (25°C, pH 7.0) .
- Molecular dynamics simulations : Predict solvation free energy using AMBER or GROMACS to validate experimental data .
Basic: What are the primary research applications of this compound in drug development?
Q. Advanced: How can its amphiphilic properties be exploited in membrane permeability studies?
- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer formation at air-water interfaces .
- Caco-2 cell assays : Evaluate permeability coefficients (P) in vitro to model intestinal absorption .
Basic: How should researchers document experimental procedures to ensure reproducibility?
Q. Advanced: What strategies validate contradictory bioactivity results across studies?
- Cross-laboratory validation : Distribute aliquots of a standardized this compound batch for independent replication .
- Multivariate analysis : Use PCA to identify confounding variables (e.g., solvent purity, storage time) in disparate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
